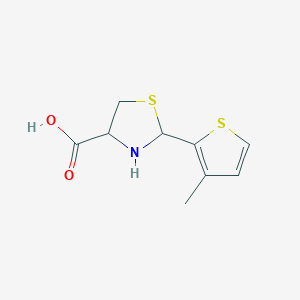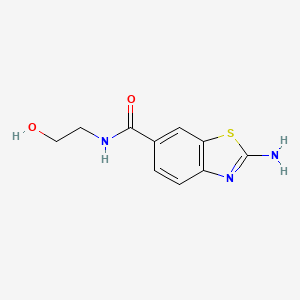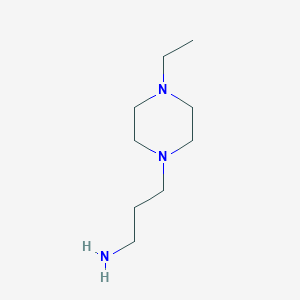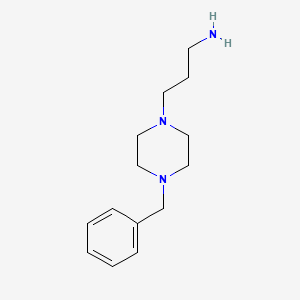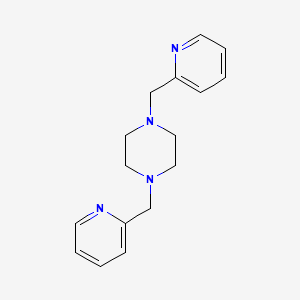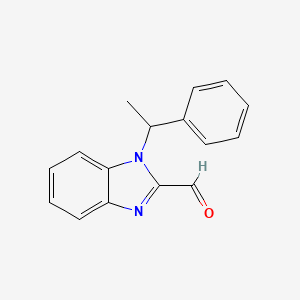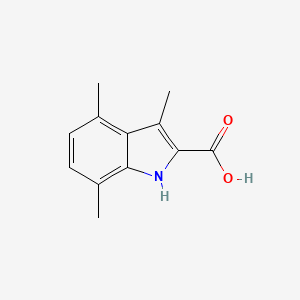
3,4,7-トリメチル-1H-インドール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, is a derivative of indole carboxylic acid, which is a structural motif found in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The indole structure is characterized by a benzene ring fused to a pyrrole ring, and the carboxylic acid functionality introduces an additional site for chemical modification, which can significantly alter the compound's properties and biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be guided by techniques such as 3D comparative molecular field analysis (CoMFA), as seen in the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids. These compounds were synthesized to optimize in vivo potency, duration of action, and binding activity, particularly as selective glycine-site NMDA receptor antagonists . Although the specific synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is not detailed in the provided papers, the methodologies applied to similar compounds suggest a multi-step synthetic route involving the formation of the indole core, followed by functional group modifications, such as methylation and carboxylation.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. For instance, the crystal structure of indole-3-carboxylic acid shows hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features can influence the compound's solubility, stability, and interaction with biological targets. The trimethyl groups in 3,4,7-Trimethyl-1H-indole-2-carboxylic acid would likely contribute to the molecule's hydrophobic character and could affect its binding to hydrophobic pockets within biological receptors.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including condensation under acidic conditions, as seen with indole-3-carbinol (I3C) derivatives . The reactivity of the carboxylic acid group also allows for the formation of esters and amides, which can be used to further modify the compound's properties. The presence of methyl groups on the indole ring can influence the compound's reactivity by either activating or deactivating certain positions towards electrophilic or nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of carboxylic acid groups contributes to the acidity and potential for hydrogen bonding, which can affect solubility and crystallinity . The methyl groups in 3,4,7-Trimethyl-1H-indole-2-carboxylic acid would likely increase the compound's lipophilicity compared to its unmethylated counterpart. These properties are important for the compound's behavior in biological systems and can impact its pharmacokinetics and distribution within the body.
科学的研究の応用
多様な複素環骨格の合成
この化合物は、広範囲の複素環構造を合成する鍵となる環状付加反応において、汎用性の高いビルディングブロックとして機能します。 これらの反応は原子効率が高く、グリーンケミストリーの原則と一致しており、有機合成において持続可能なアプローチを提供します .
除草剤の開発
3,4,7-トリメチル-1H-インドール-2-カルボン酸に関連するインドール誘導体は、除草剤としての可能性が検討されています。 それらは、植物の成長調節と雑草の防除に不可欠なオーキシン受容体タンパク質TIR1のアンタゴニストとして機能します .
抗癌作用
インドール化合物は、癌細胞に対する有効性が調査されています。 その構造的多様性により、さまざまな種類の癌の治療に合わせた、さまざまな生物学的に活性な化合物の開発が可能になります .
アルドース還元酵素阻害剤
インドール化合物の誘導体は、アルドース還元酵素(ALR2)およびアルデヒド還元酵素(ALR1)の阻害剤としての可能性が評価されています。 これらの酵素は、糖尿病関連合併症を管理するための治療標的です .
抗HIV研究
インドール誘導体は、抗HIV剤としての可能性が研究されています。 新規インドリルおよびオキソクロメニルキサンテノン誘導体の分子ドッキング研究は、この分野で有望な結果を示しています .
グリーンケミストリーへの応用
この化合物は、100%原子効率の環状付加反応に関与できるため、グリーンケミストリーへの応用において優れた候補となります。 これには、従来の方法ではアクセスが困難な多環式骨格およびスピロ環式系の合成が含まれます .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
3,4,7-trimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCTUIGGRCPPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390196 |
Source


|
| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876715-79-6 |
Source


|
| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







